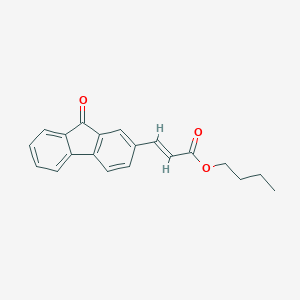![molecular formula C24H22F3N3O3 B395738 6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B395738.png)
6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial properties, making them valuable in medical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization with fluorine and pyrrolidine groups. The key steps include:
Formation of the Quinoline Core: This can be achieved through cyclocondensation reactions involving aniline derivatives and appropriate carbonyl compounds.
Fluorination: Introduction of fluorine atoms at specific positions on the quinoline ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Pyrrolidine Substitution: The pyrrolidine groups are introduced via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include various derivatives of the original compound, with modifications at the fluorine or pyrrolidine positions, leading to potentially new compounds with different biological activities .
科学的研究の応用
6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
作用機序
The compound exerts its effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .
類似化合物との比較
Similar Compounds
Lomefloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Widely used fluoroquinolone with a broad spectrum of activity.
Norfloxacin: Known for its effectiveness against urinary tract infections.
Uniqueness
6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other fluoroquinolones .
特性
分子式 |
C24H22F3N3O3 |
|---|---|
分子量 |
457.4g/mol |
IUPAC名 |
6,8-difluoro-1-(3-fluoro-4-pyrrolidin-1-ylphenyl)-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H22F3N3O3/c25-17-11-14(5-6-19(17)28-7-1-2-8-28)30-13-16(24(32)33)23(31)15-12-18(26)22(20(27)21(15)30)29-9-3-4-10-29/h5-6,11-13H,1-4,7-10H2,(H,32,33) |
InChIキー |
WCOCTFOIDQDAOH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N3C=C(C(=O)C4=CC(=C(C(=C43)F)N5CCCC5)F)C(=O)O)F |
正規SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N3C=C(C(=O)C4=CC(=C(C(=C43)F)N5CCCC5)F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B395656.png)
![Isopropyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B395657.png)
![Ethyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395660.png)
![N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395661.png)
![3,4-dihydroquinolin-1(2H)-yl(5,7-diphenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B395664.png)
![Ethyl 2-({[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395665.png)
![N-(3-chloro-2-methylphenyl)-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395666.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395668.png)
![N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395670.png)
![3,4-dihydroquinolin-1(2H)-yl[7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B395674.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395675.png)
![Ethyl 2-({[7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395676.png)
![N-{3-nitro-5-methoxyphenyl}-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395677.png)
